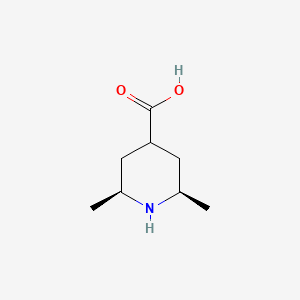
butyl 5-(difluoromethoxy)-2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 5-(difluoromethoxy)-2-fluorobenzoate is a chemical compound that belongs to the class of fluorinated benzoates It is characterized by the presence of a butyl ester group, a difluoromethoxy group, and a fluorine atom attached to a benzoate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 5-(difluoromethoxy)-2-fluorobenzoate typically involves the esterification of 5-(difluoromethoxy)-2-fluorobenzoic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 5-(difluoromethoxy)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms and the ester group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
Butyl 5-(difluoromethoxy)-2-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its fluorinated groups, which often enhance biological activity.
Industry: In the agrochemical industry, it can be used to develop new pesticides and herbicides with enhanced efficacy and environmental stability.
Mécanisme D'action
The mechanism of action of butyl 5-(difluoromethoxy)-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds. The difluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl 5-(trifluoromethoxy)-2-fluorobenzoate
- Butyl 5-(difluoromethoxy)-2-chlorobenzoate
- Butyl 5-(difluoromethoxy)-2-bromobenzoate
Uniqueness
Butyl 5-(difluoromethoxy)-2-fluorobenzoate is unique due to the specific combination of its functional groups. The difluoromethoxy group provides a balance between lipophilicity and hydrophilicity, while the fluorine atom enhances metabolic stability and binding affinity. This combination makes it a valuable compound for developing new pharmaceuticals and agrochemicals with improved properties.
Propriétés
IUPAC Name |
butyl 5-(difluoromethoxy)-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-2-3-6-17-11(16)9-7-8(18-12(14)15)4-5-10(9)13/h4-5,7,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYOZQRUODGMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B6600976.png)
![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)

![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)








![rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B6601043.png)
